molecular formula C7H12O3 B15306018 4,4-Dimethyloxolane-3-carboxylic acid

4,4-Dimethyloxolane-3-carboxylic acid

Cat. No.: B15306018
M. Wt: 144.17 g/mol
InChI Key: SESMYJKTBPQWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a five-membered oxolane (tetrahydrofuran) ring substituted with two methyl groups at position 4, a carboxylic acid group at position 3, and an additional hydroxyl group at position 3. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol. It is classified as a chiral building block in organic synthesis, likely utilized for constructing complex molecules due to its stereochemical and functional versatility .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-7(2)4-10-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SESMYJKTBPQWFX-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable acid catalyst to induce ring-opening and subsequent cyclization to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

4,4-Dimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4,4-Dimethyloxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the oxolane ring structure may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

The following analysis compares 3-hydroxy-4,4-dimethyloxolane-3-carboxylic acid (hereafter referred to as the oxolane derivative) with other carboxylic acids in the evidence, focusing on structural, physicochemical, and application-based differences.

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Source
3-Hydroxy-4,4-dimethyloxolane-3-carboxylic acid C₇H₁₂O₄ 160.17 Five-membered oxolane ring, 3-carboxylic acid, 3-hydroxy, 4,4-dimethyl 4792-28-3
Caffeic acid C₉H₈O₄ 180.15 Phenylpropanoid with 3,4-dihydroxyphenyl and propenoic acid groups 331-39-5
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.58* Six-membered pyrimidine ring, 4-carboxylic acid, 2-chloro, 6-methyl 89581-58-8
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-... carboxylic acid C₂₀H₂₈O₄ 332.43 Polycyclic phenanthrene core, 5,6-dihydroxy, 7-isopropyl, 4a-carboxylic acid 3650-09-7
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid C₁₅H₁₇NO₂S 275.37* Quinoline ring, 3-carboxylic acid, 4-thioxo, 1-pentyl Not provided

*Calculated based on molecular formulas.

Key Observations :

  • Ring Systems: The oxolane derivative has a saturated oxygen-containing ring, while caffeic acid is linear, and others feature aromatic (pyrimidine, quinoline) or polycyclic (phenanthrene) systems.
  • Substituents: The oxolane derivative’s hydroxyl and methyl groups enhance stereochemical complexity, whereas chloro (pyrimidine), thioxo (quinoline), and dihydroxy (phenanthrene) groups modulate electronic properties and biological activity.
Physicochemical and Functional Properties
  • Solubility: The oxolane derivative’s hydroxyl and carboxylic acid groups likely improve water solubility compared to the lipophilic phenanthrene derivative. Caffeic acid’s phenolic groups enhance solubility in polar solvents .
  • Reactivity: The pyrimidine derivative’s chloro group may facilitate nucleophilic substitution reactions, while the quinoline derivative’s thioxo group could participate in redox or coordination chemistry .
  • Stability : The oxolane derivative’s saturated ring may confer greater stability under acidic/basic conditions compared to caffeic acid’s conjugated double bonds, which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.